molecular formula C6H4ClNO5S B13464225 2-Chloro-6-nitrobenzene-1-sulfonic acid

2-Chloro-6-nitrobenzene-1-sulfonic acid

Cat. No.: B13464225
M. Wt: 237.62 g/mol
InChI Key: BOWKBKALTUJMTA-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the chlorination, nitration, and sulfonation of benzene derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Sulfonation: Sulfur trioxide (SO3) in sulfuric acid (H2SO4).

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

Major Products Formed

    Reduction: 2-Chloro-6-aminobenzene-1-sulfonic acid.

    Nucleophilic Substitution: 2-Hydroxy-6-nitrobenzene-1-sulfonic acid or 2-Amino-6-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

2-Chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid involves its reactive functional groups:

Comparison with Similar Compounds

2-Chloro-6-nitrobenzene-1-sulfonic acid can be compared with other similar compounds:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

2-chloro-6-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13)

InChI Key

BOWKBKALTUJMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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